

Propargyl-PEG3-OCH2-Boc: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Propargyl-PEG3-OCH2-Boc

Cat. No.: B1679632 Get Quote

CAS Number: 888010-02-4

This technical guide provides comprehensive information on **Propargyl-PEG3-OCH2-Boc**, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG3-OCH2-Boc is a versatile chemical tool that features a terminal alkyne group (propargyl), a triethylene glycol (PEG3) spacer, and a Boc-protected acetal moiety. This unique combination of functional groups makes it an ideal building block for constructing complex biomolecules. The propargyl group allows for covalent linkage to azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". The PEG3 spacer enhances solubility and provides optimal spatial separation between conjugated moieties. The Boc-protected acetal can be deprotected under acidic conditions to reveal a reactive aldehyde, enabling further conjugation.

Physicochemical Properties

A summary of the key quantitative data for **Propargyl-PEG3-OCH2-Boc** is presented in the table below.



Property	Value	Source
CAS Number	888010-02-4	ChemScene[1]
Molecular Formula	C15H26O6	ChemScene[1]
Molecular Weight	302.36 g/mol	ChemScene[1]
Appearance	Not specified; likely a liquid or oil	Inferred from similar compounds
Purity	≥98%	ChemScene[1]
SMILES	C#CCOCCOCCOCC(OC(C)(C)C)=O	ChemScene[1]

Suppliers

Propargyl-PEG3-OCH2-Boc is commercially available from a number of chemical suppliers. A selection of suppliers is listed below:

- ChemScene[1]
- MedchemExpress
- TargetMol[2]
- CymitQuimica[3]

Applications in PROTAC Synthesis

The primary application of **Propargyl-PEG3-OCH2-Boc** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

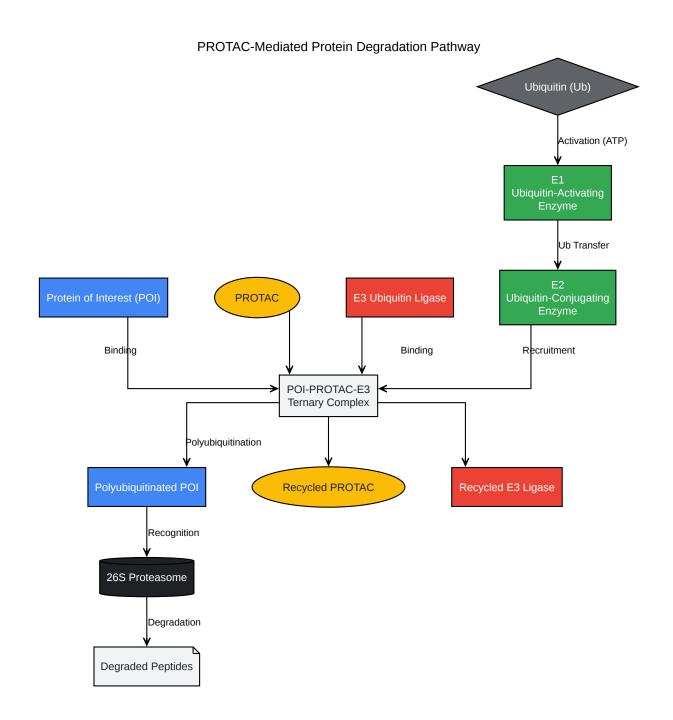
The propargyl group of this linker can be readily coupled to an azide-functionalized E3 ligase ligand or a ligand for the protein of interest (POI) using click chemistry. The other end of the molecule, after deprotection of the Boc group, can be conjugated to the other binding partner.



PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.





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PROTAC-mediated protein degradation pathway.



Experimental Protocols

The following are representative experimental protocols for the use of **Propargyl-PEG3-OCH2-Boc**. These are general procedures and may require optimization for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Protocol

This protocol describes the general procedure for a click chemistry reaction between an azide-containing molecule and **Propargyl-PEG3-OCH2-Boc**.

Materials:

- Azide-containing molecule (e.g., azide-functionalized E3 ligase ligand)
- Propargyl-PEG3-OCH2-Boc (CAS 888010-02-4)
- Copper(II) sulfate (CuSO₄)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Solvent (e.g., DMSO, t-BuOH/H₂O)
- Deionized water

Procedure:

- Prepare stock solutions of all reagents in the chosen solvent system.
- In a suitable reaction vessel, dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of **Propargyl-PEG3-OCH2-Boc** in the reaction solvent.
- In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio in water or the reaction solvent.



- Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 5-10 equivalents).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC. Reactions are often complete within 1-4 hours.
- Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) to isolate the desired triazole product.

Boc Deprotection - General Protocol

This protocol describes the removal of the Boc protecting group to reveal the reactive aldehyde.

Materials:

- Boc-protected compound
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve the Boc-protected compound in DCM.
- Add an excess of TFA (e.g., 10-50% v/v) to the solution.

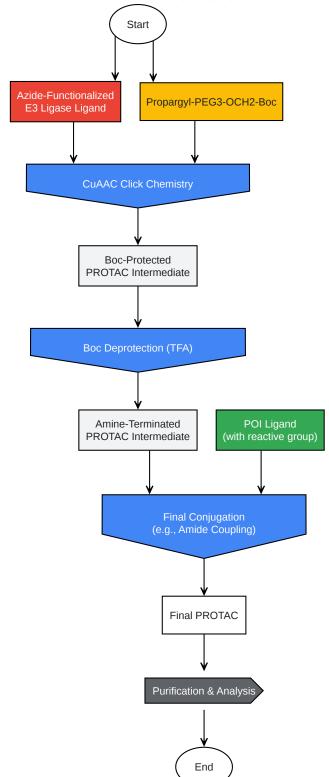


- Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.
- Upon completion, carefully neutralize the excess TFA by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the deprotected product.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using **Propargyl-PEG3-OCH2-Boc**.





PROTAC Synthesis Workflow using Propargyl-PEG3-OCH2-Boc

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PROTAC synthesis workflow.



Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are intended as general guidelines and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.

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